molecular formula C8H4ClF4NO B13688534 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride

2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride

Cat. No.: B13688534
M. Wt: 241.57 g/mol
InChI Key: QPNCFPHDBHUWLD-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4ClF4NO. It is known for its unique structure, which includes a trifluoromethyl group and a benzimidoyl chloride moiety.

Preparation Methods

The synthesis of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride with hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The benzimidoyl chloride moiety can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H4ClF4NO

Molecular Weight

241.57 g/mol

IUPAC Name

2-fluoro-N-hydroxy-6-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H4ClF4NO/c9-7(14-15)6-4(8(11,12)13)2-1-3-5(6)10/h1-3,15H

InChI Key

QPNCFPHDBHUWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=NO)Cl)C(F)(F)F

Origin of Product

United States

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